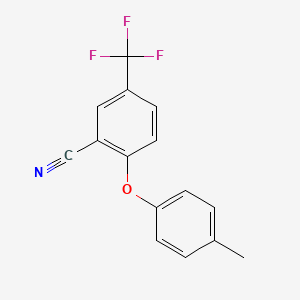

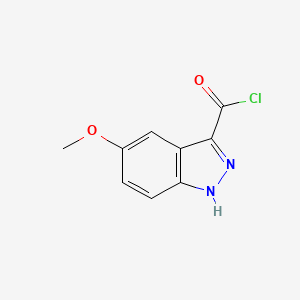

2-(4-Methylphenoxy)-5-(trifluoromethyl)benzenecarbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(4-Methylphenoxy)-5-(trifluoromethyl)benzenecarbonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of such compounds often involves complex organic chemistry reactions. For instance, the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis of similar compounds .Chemical Reactions Analysis

The chemical reactions involving this compound could be numerous and varied, depending on the conditions and reagents used. Trifluoromethylation of carbon-centered radical intermediates is one of the reactions that might be relevant .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Some properties that could be relevant include its melting point, boiling point, solubility, and stability .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

2-Aminobenzene-1,3-dicarbonitriles derivatives, including compounds structurally related to 2-(4-Methylphenoxy)-5-(trifluoromethyl)benzenecarbonitrile, have been studied for their potential as corrosion inhibitors. These compounds, when used in mild steel in acidic conditions, have demonstrated significant corrosion inhibition properties. The research conducted by Verma, Quraishi, and Singh (2015) indicates that such compounds can be effective in protecting metals from corrosion in industrial applications (Verma, Quraishi, & Singh, 2015).

Material Synthesis and Organic Chemistry

Benzene derivatives, including this compound, are pivotal in various chemical syntheses. For instance, Batanero, Barba, and Martín (2002) explored the electrolysis of various compounds to produce 2,6-dimethyl-4-arylpyridine-3,5-dicarbonitrile, a process that could potentially involve similar benzene derivatives (Batanero, Barba, & Martín, 2002). Additionally, Browne, Niyomura, and Wirth (2007) reported on selenium electrophiles in cyclizations involving related compounds, indicating a broader application in organic synthesis (Browne, Niyomura, & Wirth, 2007).

Porous Materials and Organic Frameworks

Compounds similar to this compound are used in creating porous materials and organic frameworks. Kiang et al. (1999) investigated the creation of porous structures using molecular variants of benzene derivatives, which could be relevant to the study of this compound (Kiang et al., 1999).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(4-methylphenoxy)-5-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3NO/c1-10-2-5-13(6-3-10)20-14-7-4-12(15(16,17)18)8-11(14)9-19/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYSEHARNKOTDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3Ar,6aR)-3a-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-chloropropan-1-one](/img/structure/B2862545.png)

![1-(4-Tert-butylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone](/img/structure/B2862546.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide](/img/structure/B2862547.png)

![2-Chloro-N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]acetamide](/img/structure/B2862548.png)

![Methyl (5S,7S)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2862550.png)

![N-[5-Methyl-2-(oxan-4-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2862556.png)

![Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2862559.png)

![S-[2-[[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]amino]-2-oxoethyl] ethanethioate](/img/structure/B2862563.png)